Phenothiazine - 92-84-2

Phenothiazine

Catalog Number: EVT-279508
CAS Number: 92-84-2
Molecular Formula: C12H9NS
Molecular Weight: 199.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Phenothiazine is a heterocyclic organic compound characterized by a tricyclic structure composed of a thiazine ring ([10H]-phenothiazine) fused to two benzene rings. [, , , , , ] This unique structure contributes to its diverse biological activities and makes it a valuable building block for various applications. [, , , , , ]

Chlorpromazine

  • Compound Description: Chlorpromazine is a phenothiazine derivative widely recognized for its potent antipsychotic properties. It is classified as a first-generation antipsychotic and acts primarily as a dopamine antagonist, specifically targeting D2 receptors. Chlorpromazine has been extensively studied for its diverse pharmacological effects, including antiemetic, antihypertensive, and anticholinergic properties. [, , ]
  • Relevance: Chlorpromazine shares a core phenothiazine ring structure with the parent compound, Phenothiazine. The key structural difference lies in the presence of a chlorine atom and a dimethylaminopropyl side chain at the 2- and 10-positions of the phenothiazine ring in chlorpromazine. These substitutions contribute to chlorpromazine's enhanced pharmacological activities compared to Phenothiazine. [, , ]

Thioridazine

  • Compound Description: Thioridazine is another phenothiazine derivative with antipsychotic properties. It exhibits similar pharmacological effects to chlorpromazine, including antipsychotic, antiemetic, and sedative effects. Thioridazine is known for its relatively low propensity to induce extrapyramidal side effects, which are common with other first-generation antipsychotics. [, ]
  • Relevance: Thioridazine shares the core tricyclic phenothiazine ring system with Phenothiazine. The key structural difference lies in the presence of a methylthio group and a 2-(N-methyl-2-piperidyl)ethyl side chain at the 2- and 10-positions of the phenothiazine ring in thioridazine, respectively. These substitutions contribute to thioridazine's distinct pharmacological profile compared to Phenothiazine. [, ]
  • Compound Description: Promethazine belongs to the phenothiazine class of medications and is primarily used for its antihistamine properties. It is commonly prescribed to relieve allergy symptoms, motion sickness, and nausea. Promethazine also exhibits sedative effects. [, ]
  • Relevance: Promethazine shares the basic tricyclic ring structure of Phenothiazine. The key difference lies in the substituent at the 10-position of the phenothiazine ring, where promethazine has a dimethylaminopropyl chain. This structural modification contributes to Promethazine's antihistaminic and sedative effects, in contrast to Phenothiazine. [, ]

Promazine

  • Compound Description: Promazine, a member of the phenothiazine family, is a first-generation antipsychotic drug. It is primarily used to manage symptoms of schizophrenia and other psychotic disorders. Promazine exerts its therapeutic effects by blocking dopamine receptors in the brain. [, ]
  • Relevance: Promazine is structurally similar to Phenothiazine, with the key distinction being the presence of a dimethylaminopropyl side chain at the 10-position of the phenothiazine ring. This substitution is crucial for Promazine's antipsychotic activity, which is not observed with Phenothiazine. [, ]

Trifluoperazine

  • Compound Description: Trifluoperazine belongs to the phenothiazine class of antipsychotic medications. It is primarily prescribed for the management of schizophrenia and other psychotic disorders. Trifluoperazine exhibits a higher potency compared to chlorpromazine and is associated with a greater risk of extrapyramidal side effects. [, ]
  • Relevance: Trifluoperazine shares the core phenothiazine ring structure with Phenothiazine. The key structural differences include a trifluoromethyl group and a 1-(3-(dimethylamino)propyl)-4-methylpiperazinyl side chain at the 2- and 10-positions of the tricyclic system in trifluoperazine, respectively. These structural modifications contribute to trifluoperazine's distinct pharmacological profile compared to Phenothiazine. [, ]

Fluphenazine

  • Compound Description: Fluphenazine is a potent phenothiazine antipsychotic medication belonging to the first-generation class. It is primarily used to treat chronic psychoses, including schizophrenia. []
  • Relevance: Fluphenazine shares the core phenothiazine tricyclic ring structure with Phenothiazine. The key structural difference lies in the presence of a trifluoromethyl group and a 3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl side chain at the 2- and 10-positions of the phenothiazine ring in fluphenazine, respectively. []

Acepromazine

  • Compound Description: Acepromazine is a phenothiazine derivative primarily used in veterinary medicine for its sedative, antiemetic, and pre-anesthetic effects. []
  • Relevance: Acepromazine shares the core phenothiazine tricyclic ring system with Phenothiazine. The key structural difference lies in the presence of an acetyl group and a 2-(dimethylamino)propyl side chain at the 2- and 10-positions of the phenothiazine ring in acepromazine, respectively. []

Perphenazine

  • Compound Description: Perphenazine is a phenothiazine antipsychotic medication primarily used to treat schizophrenia and other psychotic disorders. []
  • Relevance: Perphenazine shares the core phenothiazine tricyclic ring structure with Phenothiazine. The key structural difference lies in the presence of a chlorine atom and a 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethyl side chain at the 2- and 10-positions of the phenothiazine ring in perphenazine, respectively. []

10-[n-(Phthalimido)alkyl]-2-substituted-10H-phenothiazines

  • Compound Description: This group of compounds represents a series of synthetically modified phenothiazines incorporating a phthalimidoalkyl substituent at the 10-position and various substituents at the 2-position of the phenothiazine ring. These modifications were explored to investigate their potential to induce antimicrobial activity in vivo, specifically against Escherichia coli. []
  • Relevance: These compounds are structurally related to Phenothiazine, with the addition of specific substituents at the 2- and 10-positions. The research aimed to determine if these modifications could enhance the antimicrobial activity of Phenothiazine. []

1-(2-Chloroethyl)-3-(2-substituted-10H-phenothiazines-10-yl)alkyl-1-ureas

  • Compound Description: This class of compounds comprises synthetically derived phenothiazines featuring a urea moiety linked to the 10-position through an alkyl chain and a chloroethyl group at the terminal nitrogen of the urea. The 2-position of the phenothiazine ring accommodates various substituents. These compounds were synthesized to evaluate their ability to induce antimicrobial activity against Escherichia coli in vivo. []
  • Relevance: These compounds are structurally related to Phenothiazine, with the incorporation of specific substituents at the 2- and 10-positions. The study aimed to assess if these modifications could enhance Phenothiazine's antimicrobial activity. []

Benzo[a]phenothiazines

  • Compound Description: Benzo[a]phenothiazines represent a class of heterocyclic compounds structurally characterized by the fusion of a benzene ring to the phenothiazine scaffold. These compounds have demonstrated notable biological activities, including the stimulation of natural killer cell activity and the induction of monocytic differentiation and apoptosis in human leukemia cell lines. [, , ]
  • Relevance: Benzo[a]phenothiazines are closely related to Phenothiazine, with the addition of a benzene ring fused to the phenothiazine core. This structural modification significantly influences the biological activities of benzo[a]phenothiazines compared to Phenothiazine. [, , ]

Benz[c]acridines

  • Compound Description: Benz[c]acridines constitute a group of polycyclic aromatic hydrocarbons characterized by a linear arrangement of four fused six-membered rings. These compounds have been studied for their biological activities, including antimicrobial and carcinogenic properties. [, ]
  • Relevance: While not directly derived from Phenothiazine, benz[c]acridines were investigated alongside phenothiazines and benzo[a]phenothiazines to understand the relationship between their structures and biological activities. These studies aimed to identify structural features contributing to specific biological effects, such as antimicrobial activity. [, ]

10-[(3R)-1-Azabicyclo[2.2.2]oct-3-ylmethyl]-10H-phenothiazine

  • Compound Description: This specific phenothiazine derivative incorporates an azabicyclo[2.2.2]octylmethyl substituent at the 10-position. This compound exhibits selective inhibitory activity against muscarinic acetylcholine receptors (M1, M2, and M3) and has been investigated for its potential in treating conditions such as rhinorrhea and urinary incontinence. []
  • Relevance: This compound shares the core phenothiazine ring structure with Phenothiazine. The key structural difference is the presence of the 10-[(3R)-1-azabicyclo[2.2.2]oct-3-ylmethyl substituent, which confers specific muscarinic receptor inhibitory activity. []

Phenothiazine Maleates

  • Compound Description: Phenothiazine maleates are a class of compounds where a phenothiazine molecule is ionically bonded to a maleic acid molecule. These compounds have been studied for their interactions with lipid bilayers and their potential to modify the properties of cell membranes. [, ]
  • Relevance: Phenothiazine maleates are directly derived from Phenothiazine and were synthesized to investigate the impact of the maleate moiety on the compound's interaction with lipids and its potential to modulate membrane properties. [, ]

Monoazaphenothiazine Derivatives

  • Compound Description: Monoazaphenothiazine derivatives represent a class of phenothiazine analogues where one carbon atom in the tricyclic ring system is replaced with a nitrogen atom. Specific examples include 3-benzamido-1-azaphenothiazine, 3-trifluoromethamido-1-azaphenothiazine, 3-trichloromethanamido-1-azaphenothiazine, and 3-(4-nitrobenzamido)-1-azaphenothiazine. These compounds have been investigated for their antimicrobial activity against various bacterial and fungal strains. []
  • Relevance: These compounds share a close structural resemblance to Phenothiazine but incorporate a nitrogen atom into the tricyclic ring system and different substituents at the 3-position. These modifications were explored to enhance the antimicrobial activity of Phenothiazine. []

N-Phenylphenothiazine Derivatives

  • Compound Description: N-Phenylphenothiazine derivatives represent a group of compounds where a phenyl group is attached to the nitrogen atom of the phenothiazine ring. These compounds have been investigated for their photophysical properties, particularly the nature of their lowest triplet states, using techniques like phosphorescence and EPR spectroscopy. []
  • Relevance: N-Phenylphenothiazine derivatives are structurally related to Phenothiazine and were synthesized to study the impact of the N-phenyl substitution on the photophysical characteristics of the phenothiazine system. []

1,9-Dimethyl-3-dimethylamino-7-dimethylaminophenothiazine (1,9-Dimethylmethylene Blue)

  • Compound Description: 1,9-Dimethylmethylene blue is a phenothiazine dye that has shown promising virucidal activity against various RNA and DNA viruses, both intracellularly and extracellularly. It exhibits minimal adverse effects on red blood cells. []
  • Relevance: 1,9-Dimethylmethylene blue shares the core phenothiazine ring system with Phenothiazine and is structurally related to methylene blue. Its enhanced virucidal activity is attributed to its high singlet oxygen yield and affinity for DNA, suggesting viral nucleic acid as a potential target. []

1,9-Dimethyl-3-diethylamino-7-dibutylaminophenothiazine (Compound 4-140)

  • Compound Description: Compound 4-140 is a phenothiazine dye investigated alongside 1,9-dimethylmethylene blue for its virucidal activity. It exhibits a high affinity for proteins and a low affinity for DNA. While it demonstrates some activity against enveloped viruses in buffer solutions, its virucidal activity is inhibited in the presence of red blood cells and plasma. []
  • Relevance: Compound 4-140 shares the core phenothiazine structure with Phenothiazine and is structurally related to methylene blue and 1,9-dimethylmethylene blue. Its contrasting behavior compared to 1,9-dimethylmethylene blue highlights the importance of specific structural features in determining virucidal activity and selectivity. []

1,9-Dimethyl-3-dimethylamino-7-diethylaminophenothiazine (Compound 6-136)

  • Compound Description: Compound 6-136 is another phenothiazine dye studied for its virucidal properties, along with 1,9-dimethylmethylene blue and compound 4-140. It exhibits an intermediate affinity for DNA compared to the other two compounds. []
  • Relevance: Compound 6-136 is structurally related to Phenothiazine and the other phenothiazine dyes studied for their virucidal activity. Its intermediate DNA affinity suggests a potential correlation between DNA binding and virucidal activity among these compounds. []
Classification

Phenothiazine belongs to the class of heterocyclic compounds, specifically nitrogen- and sulfur-containing compounds. It is categorized under aromatic compounds due to its stable ring structure and delocalized electrons.

Synthesis Analysis

The synthesis of phenothiazine can be achieved through several methods, each with distinct reagents and conditions:

  1. Traditional Synthesis: The most common method involves the fusion of diphenylamine with sulfur at elevated temperatures (approximately 200-250 °C). This method, while effective, often requires careful temperature control to prevent decomposition of the reactants .
  2. Transition Metal-Catalyzed Methods: Recent advancements have introduced methods utilizing transition metals as catalysts. For instance, a method employing copper or copper salts as catalysts has been developed using benzothiazole and 1-bromo-2-iodobenzene . This approach allows for lower reaction temperatures and shorter reaction times while maintaining high yields.
  3. Three-Component Reactions: A novel method uses cyclohexanones, elemental sulfur, and inorganic ammonium salts under metal-free conditions, promoting a straightforward synthesis of phenothiazines . This method is advantageous due to its simplicity and the availability of starting materials.
  4. Acyl Chloride Method: Another synthesis route involves combining acyl chlorides with tetrahydrofuran and alkylamines under reflux conditions to yield various phenothiazine derivatives .
Molecular Structure Analysis

Phenothiazine features a unique molecular structure characterized by a three-ring system consisting of two benzene rings fused to a thiazine ring. The thiazine ring contains both nitrogen and sulfur atoms, contributing to its chemical properties.

Structural Data

  • Molecular Formula: C12H9N1S1C_{12}H_{9}N_{1}S_{1}
  • Molecular Weight: Approximately 199.27 g/mol
  • Bond Angles and Lengths: The bond lengths between carbon atoms in the aromatic rings average around 1.39 Å, indicative of double bond character due to resonance stabilization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct chemical shifts corresponding to hydrogen atoms in different environments within the molecule, allowing for detailed structural elucidation .

Chemical Reactions Analysis

Phenothiazine undergoes various chemical reactions that enhance its utility:

  1. Electrophilic Substitution Reactions: Due to its electron-rich aromatic system, phenothiazine readily participates in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents on the aromatic rings.
  2. Oxidation Reactions: Phenothiazine can be oxidized to form sulfoxides or sulfones when treated with oxidizing agents such as hydrogen peroxide or peracids.
  3. Reduction Reactions: The compound can also be reduced to produce derivatives that may exhibit altered biological activity or stability.
  4. Complexation Reactions: Phenothiazine forms complexes with transition metals, which can be exploited for various catalytic applications .
Mechanism of Action

Phenothiazine primarily acts as an antagonist at dopamine D2 receptors in the central nervous system, which is crucial for its antipsychotic effects. The mechanism involves:

  • Dopamine Receptor Blockade: By binding to these receptors, phenothiazines inhibit dopamine signaling pathways associated with psychosis.
  • Cholinergic Activity Modulation: Some derivatives exhibit cholinesterase inhibitory activity, which may contribute to their therapeutic effects in neurodegenerative diseases .

This dual action enhances their pharmacological profile, making them effective in treating schizophrenia and other psychiatric disorders.

Physical and Chemical Properties Analysis

Phenothiazine exhibits several notable physical and chemical properties:

  • Appearance: It typically appears as a pale yellow solid.
  • Melting Point: Approximately 183 °C.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform but poorly soluble in water.
  • Stability: Stable under normal conditions but sensitive to light and air, requiring proper storage conditions to maintain integrity.

Spectroscopic Properties

  • Infrared Spectroscopy (IR): Characteristic peaks corresponding to N-H stretching (around 3300 cm1^{-1}) and C=S stretching (around 1000 cm1^{-1}).
  • Mass Spectrometry (MS): Provides molecular ion peaks that confirm the molecular weight .
Applications

Phenothiazine has a wide range of applications across various fields:

  1. Pharmaceuticals: Used extensively as antipsychotic medications (e.g., chlorpromazine) for treating schizophrenia and other mental health disorders.
  2. Dyes and Pigments: Employed in the production of dyes due to its chromophoric properties.
  3. Agricultural Chemicals: Some derivatives are investigated for their potential use as pesticides or herbicides.
  4. Biological Research: Utilized in studies related to neurotransmitter interactions and as probes in molecular biology research .
  5. Antioxidant Studies: Certain phenothiazine derivatives are being explored for their antioxidant properties, which may have implications in preventing oxidative stress-related diseases .
Historical Evolution and Conceptual Frameworks in Phenothiazine Research

Emergence of Phenothiazines in 20th-Century Psychopharmacology

Phenothiazines emerged as a transformative class of compounds in mid-20th century psychiatry, fundamentally altering therapeutic approaches to severe mental illness. Initially synthesized in 1883 by Bernthsen as synthetic dyes, these heterocyclic compounds (characterized by a nitrogen and sulfur-containing tricyclic structure) remained primarily laboratory curiosities for decades [1] [6]. The pivotal shift occurred in the 1940s when French surgeon Henri Laborit investigated phenothiazine derivatives for their potential to reduce surgical shock. Laborit observed that chlorpromazine (designated RP4560 at the time) induced a unique state of "artificial hibernation" characterized by profound calmness without loss of consciousness [1] [3]. This serendipitous observation paved the way for psychiatric applications.

Psychiatrists Jean Delay and Pierre Deniker conducted the first controlled trials of chlorpromazine in 1952 on patients with mania and schizophrenia at St. Anne's Hospital in Paris. They documented unprecedented clinical efficacy in controlling agitation, hallucinations, and delusions, leading to chlorpromazine's approval in France in 1952 and subsequently in the United States in 1954 under the brand name Thorazine [1]. This marked the birth of the first-generation antipsychotics and the dawn of modern psychopharmacology. The period from 1954 to 1970 witnessed explosive innovation, with over 100 phenothiazine derivatives synthesized and clinically evaluated, fundamentally reshaping psychiatric institutional care globally [1] [6].

Table 1: Major Phenothiazine Derivatives and Their Initial Psychiatric Applications [1] [3]

Compound (Generic Name)Year IntroducedChemical SubclassPrimary Psychiatric Indications
Chlorpromazine1952/1954AliphaticSchizophrenia, Acute Mania
Prochlorperazine1956PiperazinePsychotic Agitation
Trifluoperazine1958PiperazineSchizophrenia (Positive Symptoms)
Thioridazine1959PiperidineSchizophrenia (Agitated Patients)
Fluphenazine1959PiperazineSchizophrenia (Long-acting Depot)
PerphenazineLate 1950sPiperazineSchizophrenia, Psychotic Disorders

Paradigm Shift: From Antihistaminic Origins to Dopaminergic Antagonism

The therapeutic journey of phenothiazines represents a landmark pharmacological repurposing grounded in evolving receptor theory. Chlorpromazine was initially developed and investigated for its potent antihistaminic properties stemming from research into synthetic antihistamines during the 1940s [3]. Early clinical observations, however, revealed effects far exceeding simple histamine blockade, particularly on psychotic symptoms. This therapeutic paradox catalyzed intensive research into alternative mechanisms of action.

The pivotal conceptual breakthrough came with the formulation of the dopamine hypothesis of schizophrenia in the mid-1960s. Researchers established that phenothiazines' antipsychotic efficacy strongly correlated with their ability to antagonize dopamine D2 receptors in the mesolimbic pathway of the brain [1] [3]. This discovery revealed that chlorpromazine and its derivatives were not merely sedating antihistamines but potent neuromodulators. Receptor binding studies further demonstrated that phenothiazines exhibited varying receptor affinity profiles depending on their chemical subclassification:

  • Aliphatic derivatives (e.g., chlorpromazine): Lower D2 affinity, broader receptor interactions (histaminic, adrenergic, muscarinic)
  • Piperidine derivatives (e.g., thioridazine): Moderate D2 affinity, strong muscarinic antagonism
  • Piperazine derivatives (e.g., fluphenazine, perphenazine): High D2 affinity, greater selectivity

This stratification explained the differing clinical profiles and side effect burdens observed among derivatives. The understanding of phenothiazines as dopaminergic antagonists fundamentally reshaped neuropharmacology, providing the first robust molecular target for psychotic disorders and validating receptor targeting as a strategy for psychotropic drug development [1] [3] [6].

Table 2: Receptor Binding Profiles of Major Phenothiazine Subclasses [1] [3]

Chemical SubclassRepresentative AgentD2 Receptor AffinityHistamine H1 AffinityMuscarinic AffinityAlpha-1 Adrenergic Affinity
AliphaticChlorpromazine++++++++++++
PiperidineThioridazine++++++++++
PiperazineFluphenazine++++++++
PiperazinePerphenazine++++++++++

Role of Phenothiazines in the Deinstitutionalization Movement

Phenothiazines are frequently cited as the primary catalyst for the deinstitutionalization movement in mental healthcare during the mid-20th century. While their impact was substantial, historical analysis reveals a more nuanced relationship between pharmacology and social policy. Initial claims positioned chlorpromazine's introduction (1954) as the singular event enabling mass discharge of psychiatric inpatients. However, statistical analyses of U.S. mental hospital census data demonstrate that discharge rates began a significant upward trajectory before 1954 [7].

An interrupted time-series analysis of institutional data from 1935 to 1964 reveals two distinct phases:

  • Pre-Antipsychotic Era (1935-1954): Discharge rates showed a statistically significant increase. However, readmission rates increased at a comparable pace, suggesting discharged patients often required rehospitalization due to insufficient community support and limited therapeutic efficacy of pre-existing treatments.
  • Post-Antipsychotic Era (1954-1961): Discharge rates accelerated significantly alongside rising readmissions. Crucially, the total institutional population did not significantly decrease during the first seven years after chlorpromazine's introduction [7].

The substantial decline in U.S. state mental hospital populations began around 1961, coinciding not with the advent of phenothiazines but with major federal policy shifts. The Community Mental Health Act (1963) and changes in Medicaid/Medicare funding structures incentivized state-level reductions in psychiatric beds. Phenothiazines, particularly long-acting injectable formulations like fluphenazine decanoate (developed in the 1960s), enabled outpatient management by suppressing positive psychotic symptoms, thereby facilitating the implementation of these policies [1] [7]. Consequently, phenothiazines served as a necessary tool for deinstitutionalization rather than its initial cause. The inadequacy of community-based care infrastructure, however, meant many discharged patients faced homelessness or incarceration – an unintended consequence highlighting the complex interplay between pharmacological innovation and social policy implementation [7].

Intellectual Property Landscapes: Key Patents and Derivative Innovations

The commercial and therapeutic success of chlorpromazine triggered intense patent activity around phenothiazine derivatives, creating a complex intellectual property landscape crucial to the development of modern antipsychotics. The foundational intellectual property was secured through US Patent 2,530,451, granted in 1950 and assigned to Rhône-Poulenc (France). This patent claimed novel phenothiazine derivatives with a three-carbon chain separating the phenothiazine nitrogen from a tertiary amino group, explicitly covering chlorpromazine (described therein as 2-chloro-10-(3-dimethylaminopropyl)-phenothiazine) [2]. The synthetic pathways detailed involved reacting phenothiazine with a halogenated amine (e.g., 1-dimethylamino-3-chloropropane) using sodamide (NaNH₂) in solvents like xylene under reflux conditions [2].

Table 3: Key Innovations in Phenothiazine-Related Patents [2] [4]

Patent/Innovation FocusKey Claim/AdvancementSignificanceTimeline
US 2,530,451 (Rhône-Poulenc)Propylamine-linked phenothiazines (e.g., Chlorpromazine)Foundation of medicinal phenothiazine chemistryFiled 1949, Granted 1950
Manufacturing Process Patents (e.g., US 6,983,612 B2)Granulation processes using melt-congelation techniquesEnabled production of dust-free, stable phenothiazine granules for large-scale pharmaceutical manufacturingEarly 2000s
Depot Formulation InnovationsEsterification for long-acting injectables (Fluphenazine Decanoate/Enanthate)Prolonged therapeutic effect (3-6 weeks), key to community-based care1960s-1970s
Structural Modifications (Piperazine/Piperidine)High-potency derivatives (e.g., Fluphenazine, Trifluoperazine)Improved D2 selectivity and reduced sedationLate 1950s-1960s

Subsequent innovation focused on structural optimization to enhance potency and reduce side effects. Key strategies included:

  • Ring Substitution: Introduction of electron-withdrawing groups (e.g., -CF₃, -Cl) at position 2 of the phenothiazine ring to boost D2 affinity and antipsychotic potency [2].
  • Side Chain Modification: Replacement of the dimethylaminopropyl chain with piperazine or piperidine moieties, yielding high-potency agents like fluphenazine and perphenazine (piperazines) or agents with distinct side effect profiles like thioridazine (piperidine) [1] [2].
  • Prodrug Innovations: Development of esterified depot formulations (e.g., fluphenazine decanoate, enanthate) enabling sustained release via intramuscular injection, patented throughout the 1960s [1] [3].
  • Manufacturing Patents: Later patents addressed industrial-scale synthesis and formulation challenges. US Patent 6,983,612 B2 detailed a process for producing dust-free phenothiazine granules via melt-congelation techniques, using cooling liquids like liquid nitrogen to solidify molten phenothiazine droplets into spherical granules with controlled particle size distribution (0.1-2.0 mm). This solved significant problems related to worker exposure to phenothiazine dust and improved handling stability [4].

This robust patent landscape fostered fierce competition among pharmaceutical companies (e.g., Smith Kline & French, Squibb, Rhône-Poulenc, Sandoz), accelerating the development of diverse phenothiazine derivatives and cementing their dominance in psychiatry for decades [2] [4].

Properties

CAS Number

92-84-2

Product Name

Phenothiazine

IUPAC Name

10H-phenothiazine

Molecular Formula

C12H9NS

Molecular Weight

199.27 g/mol

InChI

InChI=1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H

InChI Key

WJFKNYWRSNBZNX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC3=CC=CC=C3S2

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
FREELY SOL IN BENZENE; SOL IN ETHER & IN HOT ACETIC ACID; SLIGHTLY SOL IN ALCOHOL & IN MINERAL OILS; PRACTICALLY INSOL IN PETROLEUM ETHER, CHLOROFORM
VERY SOL IN ACETONE
Water solubilty = 1.59 mg/l at 25 °C
Solubility in water: none
Insoluble

Synonyms

Phenothiazine; NSC 2037; NSC-2037 NSC2037

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC=CC=C3S2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.